3-(Methoxy-d3)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine

Deuterated Internal Standard LC-MS/MS Quantification Bioanalytical Method Development

3-(Methoxy-d3)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine (CAS 1188298-74-9) is a deuterium-labeled boronic ester derivative of pyrazin-2-amine, with the molecular formula C11H15D3BN3O3 and a molecular weight of 254.11 g/mol. The compound incorporates three deuterium atoms at the methoxy group, distinguishing it from its non-deuterated isotopologue (CAS 1084953-50-3, MW = 251.09 g/mol).

Molecular Formula C11H18BN3O3
Molecular Weight 254.11 g/mol
Cat. No. B13443028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxy-d3)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine
Molecular FormulaC11H18BN3O3
Molecular Weight254.11 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=N2)OC)N
InChIInChI=1S/C11H18BN3O3/c1-10(2)11(3,4)18-12(17-10)7-6-14-8(13)9(15-7)16-5/h6H,1-5H3,(H2,13,14)/i5D3
InChIKeyWFKULUDTILCXDK-VPYROQPTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methoxy-d3)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine: A Deuterated Boronic Ester Building Block for Targeted Synthesis and Analytical Quantification


3-(Methoxy-d3)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine (CAS 1188298-74-9) is a deuterium-labeled boronic ester derivative of pyrazin-2-amine, with the molecular formula C11H15D3BN3O3 and a molecular weight of 254.11 g/mol [1]. The compound incorporates three deuterium atoms at the methoxy group, distinguishing it from its non-deuterated isotopologue (CAS 1084953-50-3, MW = 251.09 g/mol) [1]. It features a pinacol boronic ester moiety at the 5-position of the pyrazine ring, making it a competent partner for Suzuki-Miyaura cross-coupling reactions, while the 2-amino and 3-methoxy substituents provide additional handles for further synthetic elaboration .

Why Non-Deuterated or Regioisomeric Pyrazine Boronic Esters Cannot Substitute for 3-(Methoxy-d3)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine


Generic substitution with the non-deuterated analog (CAS 1084953-50-3) or other pyrazine boronic esters fails on two critical fronts. First, the non-deuterated form lacks the +3 Da mass shift required for discrimination as a stable isotopically labeled (SIL) internal standard in LC-MS/MS quantification, a function for which deuterated analogs are the first-choice approach in bioanalytical method development [1]. Second, the specific 3-methoxy-5-boronic ester regiochemistry on the pyrazin-2-amine scaffold is required for the synthesis of Raf kinase inhibitors via Suzuki coupling; alternative regioisomers such as 5-aminopyrazine-2-boronic acid pinacol ester or 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine would place the boronic ester at a different position, yielding structurally distinct coupling products incompatible with the intended pharmacophore .

Quantitative Differentiation of 3-(Methoxy-d3)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine: Head-to-Head Evidence for Procurement Decisions


Deuterium-Induced +3 Da Mass Shift Enables Internal Standard Use in LC-MS/MS Quantification

The target compound provides a monoisotopic mass of 254.1629518 Da, exactly 3.0188302 Da higher than the non-deuterated analog (251.1441216 Da), corresponding to the replacement of three hydrogen atoms with deuterium at the methoxy group [1]. This +3 Da mass shift is sufficient for baseline chromatographic discrimination in LC-MS/MS selected reaction monitoring (SRM) workflows. In contrast, the non-deuterated form (CAS 1084953-50-3, MW 251.09 g/mol) cannot serve as a SIL internal standard for its own quantification, as it co-elutes with and is indistinguishable from the analyte by mass [2]. The use of deuterated SIL internal standards is widely recognized as the first-choice approach for accurate bioanalytical quantification, compensating for matrix effects, ion suppression, and extraction variability [2].

Deuterated Internal Standard LC-MS/MS Quantification Bioanalytical Method Development

Regioisomeric Specificity: 3-Methoxy-5-Boronic Ester Substitution Pattern is Required for Raf Kinase Inhibitor Synthesis

This compound bears the boronic ester at the 5-position and the methoxy group at the 3-position of the pyrazin-2-amine core, a regiochemical arrangement specifically required for the preparation of Raf kinase inhibitors via palladium-catalyzed Suzuki-Miyaura cross-coupling . Alternative commercially available pyrazine boronic esters—such as 5-aminopyrazine-2-boronic acid pinacol ester (boronic ester at position 2, amino at position 5) or 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine (boronic ester at position 6, amino at position 2)—place the reactive boronic ester at different ring positions. Coupling these regioisomers with aryl halide partners would produce structurally distinct biaryl products, incompatible with the structure-activity relationships (SAR) established for the Raf kinase inhibitor pharmacophore. The target compound's specific substitution pattern is documented by suppliers as the reactant used for Raf kinase inhibitor preparation .

Raf Kinase Inhibitor Suzuki-Miyaura Coupling Regioselective Synthesis

Deuterium Kinetic Isotope Effect: Potential for Enhanced Metabolic Stability Compared to Non-Deuterated Analog

The replacement of three protium atoms with deuterium in the methoxy group introduces a deuterium kinetic isotope effect (DKIE). The C-D bond has a lower zero-point energy and higher bond dissociation energy than the C-H bond, making it more resistant to cytochrome P450-mediated oxidative metabolism [1]. Complete replacement of hydrogen by deuterium is associated with a well-documented 2–3-fold kinetic isotope effect at the molecular level [2]. While direct microsomal stability data for this specific compound are not publicly available, the methoxy group is a known site of oxidative O-demethylation by CYP enzymes. Deuteration at this metabolically labile position may therefore reduce the rate of oxidative metabolism, potentially extending the half-life of drug candidates derived from this building block relative to those synthesized from the non-deuterated analog [1]. This class-level inference is based on established principles of deuterium medicinal chemistry, as exemplified by FDA-approved deuterated drugs such as deutetrabenazine [1].

Deuterium Kinetic Isotope Effect Metabolic Stability C-D Bond Strength

Pinacol Boronic Ester Stability Advantage Over Free Boronic Acids for Synthetic Handling and Storage

The target compound features the boron atom protected as a pinacol ester, which provides significantly greater resistance to protodeboronation compared to the corresponding free boronic acid. Free boronic acids, particularly those attached to electron-deficient heteroaromatic rings such as pyrazine, are susceptible to protodeboronation under basic, aqueous, or thermal conditions [1]. While tertiary boronic esters are documented to be resistant to protodeboronation under conditions where tertiary boranes readily react with carboxylic acids [1], heteroaromatic boronic esters also benefit from enhanced stability relative to their free acid counterparts. The pinacol ester form enables longer shelf life, more reliable stoichiometric control in Suzuki coupling reactions, and compatibility with a wider range of reaction conditions compared to the free boronic acid form. In contrast, alternative 5-substituted pyrazin-2-amine building blocks such as 3-methoxy-5-bromopyrazin-2-amine rely on a halogen leaving group, which limits their use to electrophilic coupling partners and precludes the reversed-polarity Suzuki coupling strategy that the boronic ester enables.

Boronic Ester Stability Protodeboronation Resistance Suzuki Coupling Reagent

High-Impact Application Scenarios for 3-(Methoxy-d3)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine in Drug Discovery and Analytical Workflows


SIL Internal Standard for LC-MS/MS Quantification of Raf Kinase Inhibitor Drug Candidates in Preclinical PK Studies

This compound serves as the deuterated internal standard for accurate quantification of non-deuterated Raf kinase inhibitors in biological matrices (plasma, tissue homogenates, microsomal incubations). The +3 Da mass shift (254.11 vs 251.09 g/mol) enables chromatographic co-elution with mass spectrometric discrimination, correcting for matrix effects, ion suppression, and extraction variability . This application is essential for generating regulatory-quality pharmacokinetic data during lead optimization and IND-enabling studies [1].

Suzuki-Miyaura Cross-Coupling for Synthesis of Deuterium-Labeled Raf Kinase Inhibitor Analogs

As a boronic ester building block with the specific 3-methoxy-5-substitution pattern, this compound is used in palladium-catalyzed Suzuki-Miyaura coupling to introduce the deuterium-labeled pyrazine fragment into Raf kinase inhibitor scaffolds . The deuterium label at the methoxy group is retained through the coupling step, enabling the synthesis of isotopically labeled drug candidates for metabolic fate studies, metabolite identification via mass spectrometry, and mechanistic PK/PD investigations [1].

Isotopic Labeling for CYP450 Metabolic Pathway Elucidation of Methoxy-Containing Heteroaromatic Drugs

The methoxy-d3 label provides a distinct isotopic signature that facilitates tracking of O-demethylation metabolites in complex biological samples. The deuterium kinetic isotope effect (2–3-fold rate reduction at the labeled position) can be exploited to identify the primary site of oxidative metabolism and distinguish between competing metabolic pathways . This application is valuable for understanding the metabolic fate of pyrazine-containing drug candidates and guiding structural modifications to improve metabolic stability [1].

Building Block for Boron-Containing Bioactive Molecule Libraries in Kinase Drug Discovery

This compound is used as a key intermediate in the parallel synthesis of focused compound libraries targeting RAF kinases . The pinacol boronic ester functionality provides reliable reactivity in automated Suzuki coupling workflows, while the deuterium label adds value for downstream analytical characterization without altering the steric or electronic properties of the final compounds relative to their non-deuterated counterparts. The documented use of the non-deuterated form in Raf kinase inhibitor synthesis validates this compound's suitability for medicinal chemistry campaigns .

Quote Request

Request a Quote for 3-(Methoxy-d3)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.